molecular formula C11H8ClN B1303126 2-Chloro-4-phenylpyridine CAS No. 42260-39-9

2-Chloro-4-phenylpyridine

Cat. No. B1303126
CAS RN: 42260-39-9
M. Wt: 189.64 g/mol
InChI Key: MROTUXXYBNRZSG-UHFFFAOYSA-N
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Description

Synthesis and Structure Analysis

The synthesis of coordination compounds with 2-phenylazopyridine (Azpy) ligands has been explored to stabilize lower oxidation states of metals. In one study, the compound [Cr(Azpy)2Cl2] was synthesized and found to be remarkably inert for a chromium(II) complex. The crystalline structure was determined using X-ray diffraction, revealing a six-coordinated chromium center with cis-chlorides, cis-azo, and trans-pyridyl groups. The azo N=N distances were elongated compared to free azo groups, indicating strong chromium-Azpy pi-interaction. This compound exhibited a magnetic moment of 2.8 BM, suggesting a low-spin ground state. The stability of the compound against air oxidation and its behavior in solvents like acetonitrile and methylene chloride were also studied, showing that chloride ions could be slowly replaced by 2,2'-bipyridyl at elevated temperatures .

Chemical Reactions Analysis

The inert chromium(II) compound [Cr(Azpy)2Cl2] demonstrated interesting reactivity under specific conditions. While stable to air oxidation in common organic solvents, the complex undergoes a slow ligand substitution reaction when heated in acetonitrile. The chloride ions are replaced by 2,2'-bipyridyl, following a pseudo-first-order reaction with a rate constant of 4.0 ± 0.3 × 10^-7 s^-1. This reaction showcases the compound's potential for further chemical transformations and the influence of temperature on its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of [Cr(Azpy)2Cl2] were extensively characterized. The compound's magnetic properties were consistent with an orbitally non-degenerate low-spin state. Spectroscopic analysis in acetonitrile revealed a ligand-metal charge transfer band, and cyclic voltammetry indicated one-electron transfers with specific potentials. The complex's non-electrolytic nature in acetonitrile was confirmed, with negligible changes observed over 24 hours. These properties highlight the compound's stability and potential utility in various chemical applications .

While the provided data does not include direct case studies of 2-Chloro-4-phenylpyridine, the synthesis and analysis of related compounds, such as [Cr(Azpy)2Cl2], offer insights into the behavior of similar molecular structures. The detailed study of this chromium(II) complex provides a foundation for understanding the coordination chemistry of related ligands and their potential applications in creating stable, lower oxidation state compounds .

In another study, multicomponent crystals involving 3-chloro-4-hydroxyphenylacetic acid were synthesized with various co-formers. Although this does not directly relate to 2-Chloro-4-phenylpyridine, it demonstrates the versatility of chlorinated aromatic compounds in forming co-crystals with specific synthon motifs, which could be relevant for future studies on similar compounds .

Scientific Research Applications

Synthesis and Structure

2-Chloro-4-phenylpyridine is used in synthesizing functionalized polypyridine ligands, which are then utilized to create a series of Ir(III) cyclometalated compounds. These compounds demonstrate luminescence from 3MLCT levels and exhibit oxidation mainly centered on an Ir−(C-) σ-bond along with ligand-centered reduction processes. The redox and absorption properties are shown to be relatively insensitive to the remote substituents on the ligands (Neve et al., 1999).

Herbicidal Activity

Phenylpyridines, synthesized using 2-chloro-pyridines, demonstrate herbicidal activity by inhibiting protoporphyrinogen-IX-oxidase. These compounds are highly active against a variety of broadleaf and grass weed species, showing promise under both pre- and post-emergent conditions (Schäfer et al., 2003).

Transition Metal Complex Formation

2-Chloro-4-phenylpyridine is also employed in the formation of organomercury and organopalladium complexes. These complexes involve metal-carbon bonds and are formed through transmetallation reactions, offering a facile route to cyclometallated transition metal complexes (Constable & Leese, 1987).

Photogeneration of Hydrogen

Platinum(II) bi- and terpyridyl chloro complexes containing 2-phenylpyridine derivatives are investigated for their role in photocatalytic hydrogen production from water. These complexes, when combined with a sacrificial electron donor and titanium dioxide, exhibit significant hydrogen production upon UV bandgap irradiation. This suggests their potential use in renewable energy applications (Du et al., 2008).

Antitumor Agents

2-Phenylpyridine derivatives, including 2-Chloro-4-phenylpyridine, are synthesized and evaluated for their antineoplastic activity. The derivatives exhibit promising antitumor effects, demonstrating the potential of phenylpyridines in cancer treatment (Agrawal et al., 1975).

Safety And Hazards

While specific safety data for 2-Chloro-4-phenylpyridine is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions for research on 2-Chloro-4-phenylpyridine and similar compounds could involve the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with potential herbicidal activity . Additionally, further studies could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROTUXXYBNRZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376503
Record name 2-chloro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-phenylpyridine

CAS RN

42260-39-9
Record name 2-chloro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-iodopyridine (20.0 g, 82 mmol), phenylboronic acid (10.2 g, 82 mmol), Pd(Ph3P)4 (2.84 g 2.46 mmol), sodium carbonate (26.0 g, 246 mmol), DME (600 mL) and water (150 mL) was degassed with nitrogen and then refluxed overnight. The reaction was concentrated and the extracted with ethyl acetate. The ethyl acetate layer was dried on Na2SO4 and then vacuum distilled to give 2-chloro-4-phenylpyridine (2.79 g. 12.7 mmol. 82% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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